
N-(3-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide, also known as MIQ, is a synthetic compound that belongs to the class of isoquinolone derivatives. MIQ is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair, cell survival, and apoptosis. MIQ has been extensively studied for its potential applications in cancer therapy, neuroprotection, and inflammation.
Mechanism of Action
N-(3-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide exerts its pharmacological effects by inhibiting the activity of PARP, an enzyme that plays a critical role in DNA repair, cell survival, and apoptosis. PARP is activated in response to DNA damage and catalyzes the synthesis of poly(ADP-ribose) chains, which recruit DNA repair proteins to the site of damage. By inhibiting PARP activity, N-(3-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide prevents the repair of DNA damage, leading to the accumulation of DNA breaks and ultimately, cell death.
Biochemical and Physiological Effects
N-(3-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(3-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide has been found to enhance the cytotoxicity of chemotherapy and radiation therapy by inhibiting the repair of DNA damage. In neuronal cells, N-(3-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide has been shown to protect against oxidative stress and apoptosis induced by neurotoxic insults. Additionally, N-(3-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory disorders.
Advantages and Limitations for Lab Experiments
N-(3-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide has several advantages as a research tool, including its high potency, selectivity, and specificity for PARP inhibition. N-(3-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide is also relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. However, N-(3-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide has some limitations, including its potential toxicity and lack of clinical data on its safety and efficacy.
Future Directions
There are several future directions for research on N-(3-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide, including its potential applications in cancer therapy, neuroprotection, and inflammation. Further studies are needed to determine the optimal dosage and treatment regimens for N-(3-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide in different disease models. Additionally, the safety and efficacy of N-(3-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide in humans need to be evaluated in clinical trials. Finally, the development of novel N-(3-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide derivatives with improved pharmacological properties may lead to the discovery of new therapeutic agents for the treatment of various diseases.
Synthesis Methods
The synthesis of N-(3-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide involves the reaction between 3-methylbenzoyl chloride and 3-aminophthalic acid in the presence of a base catalyst. The resulting product is then subjected to a series of purification steps, including recrystallization and column chromatography, to obtain pure N-(3-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide in high yield and purity.
Scientific Research Applications
N-(3-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide has been extensively studied for its potential applications in various fields of scientific research. In cancer therapy, N-(3-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide has been shown to enhance the efficacy of chemotherapy and radiation therapy by inhibiting the repair of DNA damage in cancer cells. N-(3-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide has also been investigated for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-(3-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory disorders such as rheumatoid arthritis.
properties
IUPAC Name |
N-(3-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-11-5-4-7-13(9-11)18-17(21)15-10-12-6-2-3-8-14(12)16(20)19-15/h2-10H,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRCCEIBYOIONL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{5-chloro-1-[(4-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}-2-cyano-N-(2-methoxyphenyl)prop-2-enamide](/img/structure/B7519335.png)
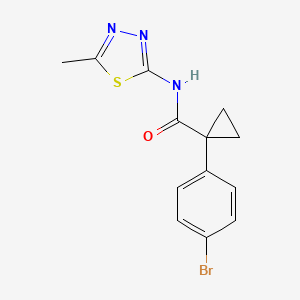
![2-[(4E)-1-[4-(difluoromethoxy)phenyl]-4-(furan-2-ylmethylidene)-5-oxoimidazol-2-yl]sulfanylacetamide](/img/structure/B7519343.png)
![4-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B7519347.png)

![Cyanomethyl 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]acetate](/img/structure/B7519354.png)
![N-cyclopropyl-4-[(3-methylphenyl)methyl]piperazine-1-carboxamide](/img/structure/B7519361.png)
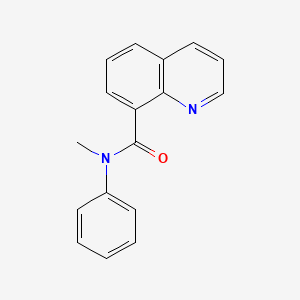
![1-[(3-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea](/img/structure/B7519374.png)
![3-Cyclopropyl-1-methyl-1-[(2-methylphenyl)methyl]urea](/img/structure/B7519396.png)
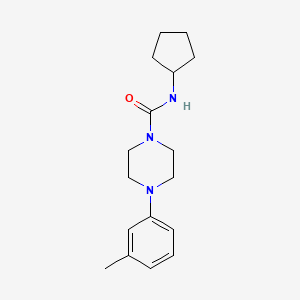
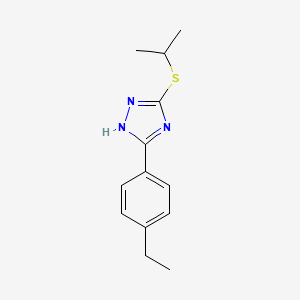
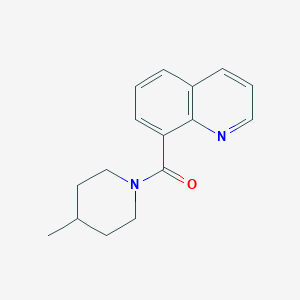
![2-chloro-N-[1-(2-methylpropyl)pyrazol-4-yl]acetamide](/img/structure/B7519440.png)